N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide
Description
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-chlorophenyl substituent on the amide nitrogen and a methyl group on the cyclopropane ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-10(7)11(14)13-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOICKODKWUUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-chlorophenyl group. This can be done using a Grignard reagent or a similar organometallic reagent.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid or ester group on the cyclopropane ring to a carboxamide group. This can be achieved using reagents such as ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives of the 4-chlorophenyl group.
Scientific Research Applications
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme kinetics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Chlorophenyl vs. Methoxyphenyl :
- N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide (target compound) features a chloro group, which is electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism.
- N-(4-methoxyphenyl)-2,2-diphenyl-cyclopropane-1-carboxamide () contains a methoxy group (electron-donating), which may improve solubility but reduce stability compared to the chloro analog .
Cyclopropane Ring Modifications
- Methyl vs.
- Hydroxyureido Derivatives :
Key Physicochemical Parameters
Note: Predicted LogP and solubility values are extrapolated from structural analogs.
Antioxidant Activity
- Hydroxamic Acid Derivatives : Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (, compound 6) exhibit strong DPPH radical scavenging (IC₅₀ ~12 µM), attributed to the N-hydroxy group’s redox activity . The target compound, lacking this group, may show weaker antioxidant effects but greater stability.
- Methoxyphenyl Analogs : N-(4-methoxyphenyl)-2,2-diphenyl-cyclopropane-1-carboxamide () demonstrated moderate β-carotene bleaching inhibition (~40% at 50 µM), suggesting that electron-donating substituents enhance lipid peroxidation resistance .
Pharmacological Potential
Biological Activity
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, which contributes to its chemical reactivity and biological properties. The chlorophenyl group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The mechanism of action of this compound involves interactions with specific biological macromolecules. It is hypothesized to bind to certain receptors or enzymes, leading to alterations in their activity. This can result in a range of biological effects including anti-inflammatory and analgesic properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, cyclopropane derivatives have been shown to inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrate its potential to reduce pro-inflammatory cytokine production, indicating that it may serve as an effective therapeutic agent in inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Anti-inflammatory Mechanism : In vitro experiments showed that the compound could significantly decrease the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential .
- Enzyme Inhibition : Preliminary studies indicated that the compound may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission and has implications for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
